molecular formula C10H14BrFOSi B6287487 (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane CAS No. 2643367-93-3

(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane

Cat. No.: B6287487
CAS No.: 2643367-93-3
M. Wt: 277.20 g/mol
InChI Key: FPPVIWZHLRFGEF-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds as Synthetic Intermediates

Organosilicon compounds, particularly aryl silanes, have garnered significant attention as versatile synthetic intermediates. The carbon-silicon (C-Si) bond exhibits a unique balance of stability and reactivity. While robust enough to withstand a variety of reaction conditions, it can be readily activated for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling. lookchem.comgoogle.comorgsyn.org

The trimethylsilyl (B98337) group [–Si(CH3)3] serves multiple roles. It can act as a protecting group, a steric director, or a handle for regioselective functionalization. nih.gov Its replacement with other functional groups often proceeds with high fidelity and under mild conditions, making aryl silanes valuable precursors to complex molecules. google.com This reactivity profile has made them a cornerstone in the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. nih.govsemanticscholar.org

Table 1: Key Properties of (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane

PropertyValue
Molecular Formula C10H13BrFOSi
Molecular Weight 291.19 g/mol
General Class Halogenated Methoxylated Aryl Trimethylsilane (B1584522)
Key Functional Groups Trimethylsilyl, Bromo, Fluoro, Methoxy (B1213986)
Primary Application Synthetic Intermediate in Organic Chemistry

Contextualizing this compound within Halogenated and Methoxylated Aryl Building Blocks

The compound this compound is a prime example of a highly functionalized building block designed for intricate synthetic pathways. Each substituent on the phenyl ring—bromo, fluoro, methoxy, and trimethylsilyl—has a specific role and reactivity, allowing for controlled, stepwise modifications.

The synthesis of such a molecule typically involves a directed ortho-metalation strategy. nih.gov Starting from a precursor like 1-bromo-2-fluoro-4-methoxybenzene, the methoxy group can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. This lithiated intermediate is then quenched with a silicon electrophile, such as trimethylsilyl chloride, to install the trimethylsilyl group with high regioselectivity.

The strategic arrangement of these groups opens up a variety of synthetic possibilities:

The Bromine Atom: Serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama), enabling the formation of a C-C bond at this position. lookchem.comnih.gov

The Fluorine Atom: Modulates the electronic properties of the ring and can influence the reactivity of adjacent groups. It is also a common feature in many bioactive molecules, potentially enhancing metabolic stability or binding affinity.

The Methoxy Group: Besides its role as a directing group in the synthesis of the silane (B1218182) itself, the methoxy group is a common feature in natural products and pharmaceuticals. nih.gov

The Trimethylsilyl Group: Can participate in its own set of cross-coupling reactions, often under different catalytic conditions than the bromo group. This orthogonality is key to its utility, allowing for sequential bond formation.

Table 2: Functional Group Reactivity and Role

Functional GroupPotential Role in SynthesisCommon Reactions
Trimethylsilyl Cross-coupling partner, directing groupHiyama coupling, protodesilylation
Bromo Cross-coupling partnerSuzuki, Stille, Heck, Sonogashira couplings
Fluoro Electronic modifier, metabolic blockerGenerally stable, can direct metalation
Methoxy ortho-Directing group, common pharmacophoreDirects lithiation, ether cleavage

This multi-functional nature allows chemists to selectively address different positions on the aromatic ring, building molecular complexity in a controlled manner. For instance, one could first perform a Suzuki coupling at the bromine position, then activate the silyl (B83357) group for a second coupling reaction, leading to a tetra-substituted aromatic core that would be difficult to access through classical electrophilic aromatic substitution.

Overview of Research Trajectories for Complex Aromatic Systems

The synthesis of complex aromatic systems is a central theme in modern organic chemistry, driven by the demand for novel pharmaceuticals, agrochemicals, and functional materials. Current research trajectories focus on efficiency, selectivity, and sustainability.

A major trend is the development of novel cross-coupling methodologies that allow for the formation of challenging C-C and C-heteroatom bonds under milder conditions and with greater functional group tolerance. semanticscholar.orgnih.gov The design of new ligands and catalysts that can activate traditionally unreactive bonds is a key area of investigation.

Furthermore, C-H activation has emerged as a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. However, achieving regioselectivity in C-H activation can be challenging. This is where building blocks like this compound remain highly relevant. The defined substitution pattern provides an unambiguous starting point for the construction of complex targets where precise control over substitution is paramount.

The demand for molecules with tailored electronic and steric properties, particularly in the field of medicinal chemistry, ensures that the development and utilization of highly functionalized intermediates will continue to be a vibrant area of research. nih.govnih.gov The ability to systematically vary substituents on a central aromatic scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

(3-bromo-2-fluoro-6-methoxyphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(11)9(12)10(8)14(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVIWZHLRFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro 6 Methoxyphenyl Trimethylsilane

Reactions Involving the Carbon-Silicon Bond

The bond between the aromatic ring and the silicon atom is a key site for synthetic manipulation. Its reactivity can be unlocked through various pathways, including electrophilic cleavage, nucleophilic activation, and transition-metal-catalyzed cross-coupling reactions.

The trimethylsilyl (B98337) group can be readily replaced by an electrophile (E+), a process known as ipso-substitution or desilylation. This reaction is a powerful tool for introducing a variety of functional groups at the position formerly occupied by the silyl (B83357) moiety. The general mechanism involves the attack of an electrophile on the silyl-bearing carbon, leading to the formation of a Wheland intermediate, followed by the loss of the silyl group.

Common electrophiles and the resulting products are summarized below:

Electrophile SourceElectrophile (E+)Product
Br₂, I₂, IClHalogen cation (X+)Aryl halide
HNO₃/Ac₂ONitronium ion (NO₂+)Nitroarene
Acyl chloride/AlCl₃Acylium ion (RCO+)Aryl ketone
SO₃Sulfur trioxideArylsulfonic acid
H₃O⁺Proton (H+)Protodesilylation

The facility of this reaction allows for the strategic use of the trimethylsilyl group as a blocking or directing group in multi-step syntheses.

While the C-Si bond is generally robust, its cleavage can be facilitated by nucleophilic activation at the silicon center. researchgate.net Activators such as fluoride (B91410) ions (e.g., from TBAF) or other bases can form a hypervalent silicate (B1173343) species. This pentacoordinate intermediate increases the nucleophilicity of the attached aromatic ring, enabling it to participate in subsequent reactions. This strategy is foundational for many cross-coupling reactions involving organosilanes. researchgate.net

The activated C-Si bond can participate in transition-metal-catalyzed cross-coupling reactions, providing a valuable alternative to traditional methods that use organoboron or organotin reagents.

One of the most powerful applications of the C-Si bond is its conversion to a boronic ester, which can then be used in a subsequent Suzuki-Miyaura coupling. This two-step, one-pot process, often termed a desilylation-borylation reaction, transforms the relatively inert silylarene into a highly versatile boronate.

The reaction typically involves an initial iridium-catalyzed borylation at the C-Si bond, followed by a palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide.

Step 1: Iridium-Catalyzed Borylation (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane is treated with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. This step replaces the -SiMe₃ group with a -B(pin) group.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling The in situ generated boronic ester is then coupled with an aryl or heteroaryl halide (Ar-X) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This forms a new carbon-carbon bond between the two aromatic rings.

This sequence allows for the construction of complex biaryl structures, leveraging the stability and ease of handling of the initial organosilane.

While less common than reactions involving the C-Br bond, the C-Si bond can, under specific conditions, be utilized in other cross-coupling reactions. In a Hiyama-type coupling, a fluoride-activated arylsilane can couple with an aryl halide under palladium catalysis. For Sonogashira and Heck reactions, it is more conventional to utilize the halogenated position of the molecule. However, direct C-Si bond participation in these reaction types is an area of ongoing research, often requiring specific catalytic systems to achieve efficient transformation.

Cross-Coupling Reactions Utilizing the C-Si Bond

Reactions at the Halogenated Centers (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring offer distinct reactivity profiles. The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.

The C-Br bond is an excellent substrate for a wide array of transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.

Sonogashira Coupling: Reaction with terminal alkynes. sci-hub.senih.govarkat-usa.org

Heck Coupling: Reaction with alkenes. semanticscholar.org

Buchwald-Hartwig Amination: Reaction with amines.

Stille Coupling: Reaction with organostannanes.

Lithium-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi) to form a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles.

The selective reaction at the C-Br bond in the presence of the C-F and C-Si bonds is a key synthetic advantage. The C-F bond is generally unreactive under these conditions, although its activation can be achieved with specialized catalysts or more forceful conditions. researchgate.net This differential reactivity allows for sequential functionalization of the molecule, first at the bromine position and subsequently at the silicon or fluorine positions if desired.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic nature of the aromatic ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, can modulate the reactivity of the C-Br bond in these transformations.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction between an organohalide and an organoboron compound to form a new carbon-carbon bond. For this compound, this reaction would involve the coupling of the aryl bromide with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the cited literature, the general principles of this reaction are well-established. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The presence of the ortho-fluoro and ortho-methoxy groups may influence the rate and efficiency of the reaction through steric hindrance and electronic effects.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O(2-Fluoro-6-methoxy-3-(trimethylsilyl)-[1,1'-biphenyl]-3-yl)trimethylsilane
24-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane2'-Fluoro-6'-methoxy-4-methyl-3'-(trimethylsilyl)-[1,1'-biphenyl]
3Naphthalene-1-boronic acidPd(OAc)₂/SPhosK₃PO₄THF(3-(Naphthalen-1-yl)-2-fluoro-6-methoxyphenyl)trimethylsilane

This table represents potential reaction conditions and products based on general knowledge of the Suzuki-Miyaura coupling and is for illustrative purposes.

Beyond the Suzuki-Miyaura coupling, other palladium- or nickel-catalyzed cross-coupling reactions can be envisioned at the C-Br bond of this compound.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. The reaction is known for its high functional group tolerance and reactivity.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. A key advantage of the Stille reaction is the stability and ease of handling of many organotin compounds. In reactions involving substrates with multiple reactive sites, such as bromophenyl triflates, the chemoselectivity between the C-Br and C-OTf bonds can be controlled by the choice of catalyst and reaction conditions.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. This method is particularly effective for the formation of alkyl-aryl bonds.

Generation and Reactivity of Arynes from the Fluorinated Aryl Halide

The presence of the ortho-trimethylsilyl and fluoro substituents allows for the generation of a highly reactive aryne intermediate, specifically 3-fluoro-6-methoxybenzyne, from a suitable precursor derived from this compound. Arynes are versatile intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions. The generation is typically achieved by treating an ortho-trimethylsilylaryl triflate with a fluoride source.

Once generated, 3-fluoro-6-methoxybenzyne can participate in cycloaddition reactions, for instance, a [4+2] cycloaddition with furan (B31954). The regioselectivity of such reactions is a critical aspect, governed by the electronic and steric influences of the aryne substituents. In the case of 3-fluoro-6-methoxyaryne, the reaction with furan has been shown to proceed with relatively low regioselectivity, producing a mixture of regioisomers. This is in contrast to arynes with a single strong directing group, where higher regioselectivity is often observed.

Table 2: Regioselectivity in the [4+2] Cycloaddition of 3-Fluoro-6-methoxyaryne with Furan

Aryne PrecursorDieneProducts (Regioisomers)RatioReference
2-(Trimethylsilyl)-3-fluoro-6-methoxyphenyl trifluoromethanesulfonateFuran5-Fluoro-8-methoxy-1,4-epoxynaphthalene and 8-Fluoro-5-methoxy-1,4-epoxynaphthalene37 : 46

The fluoro and methoxy substituents exert significant influence on the reactivity and regioselectivity of the aryne. The fluorine atom is an inductively electron-withdrawing group, which can affect the distortion of the aryne triple bond and thereby influence the regioselectivity of nucleophilic attack. Generally, nucleophiles tend to attack the more linear and electron-deficient carbon of the aryne.

The methoxy group, being an inductively electron-withdrawing but mesomerically electron-donating group, can have a more complex influence. In the case of 3-fluoro-6-methoxyaryne, the directing effect of the fluorine atom appears to be diminished by the presence of the 6-methoxy group. This leads to the observed low regioselectivity in cycloaddition reactions. The interplay of these electronic effects is a key determinant of the chemical behavior of this aryne intermediate.

Nucleophilic Aromatic Substitution (SNAr) Involving the C-F Bond

The carbon-fluorine bond in aromatic systems can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. For an SNAr reaction to occur at the C-F bond of this compound, a strong nucleophile would be required.

The feasibility of an SNAr reaction is heavily dependent on the electronic nature of the aromatic ring. The presence of the electron-donating methoxy group would generally disfavor a nucleophilic attack on the ring. Conversely, the bromine atom and the trimethylsilyl group have a more moderate electronic influence. The fluorine atom itself is the most electronegative halogen, which can make the carbon to which it is attached susceptible to nucleophilic attack, but it is also a poor leaving group in SNAr reactions compared to other halogens in some contexts. However, in many SNAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine stabilizing the partial negative charge in the transition state.

For a successful SNAr reaction on this substrate, the presence of strong electron-withdrawing groups, typically nitro groups, in the ortho and/or para positions relative to the leaving group is usually necessary to stabilize the intermediate Meisenheimer complex. Given the substitution pattern of this compound, which lacks strong activating groups, SNAr at the C-F bond is expected to be challenging under standard conditions.

Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional handle that significantly influences the molecule's reactivity and provides pathways for further molecular elaboration. Its transformations primarily involve cleavage of the methyl C-O bond or leveraging its electronic influence as a directing group.

The cleavage of the aryl methyl ether to yield a phenol (B47542) is a fundamental transformation. This demethylation unmasks a reactive hydroxyl group, opening avenues for a wide range of subsequent functionalization reactions. The stability of the aryl methyl ether bond necessitates the use of strong reagents for its cleavage. wikipedia.org

Common methods for the demethylation of aryl methyl ethers, which are applicable to this compound, include the use of strong acids, Lewis acids, and nucleophilic agents. rsc.orgnih.gov Boron tribromide (BBr₃) is a highly effective reagent for this purpose, proceeding via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide on the methyl group. Similarly, strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond at elevated temperatures. wikipedia.orgrsc.org Thiolate-based systems, such as those generated from long-chain thiols and a base, offer a nucleophilic approach to demethylation, providing a practical and often milder alternative. nih.gov Biocatalytic methods using specific enzymes, such as Rieske monooxygenases, have also been explored for selective demethylation of various aryl methyl ethers, although substrate specificity can be a limitation. nih.govepa.gov

Table 1: Common Reagents for Aryl Methyl Ether Demethylation
Reagent/SystemGeneral ConditionsMechanism Type
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature to RTLewis Acid-assisted Nucleophilic Cleavage
Hydrobromic Acid (HBr)Aqueous solution, refluxSɴ2/Acid-catalyzed
Hydroiodic Acid (HI)Aqueous solution, refluxSɴ2/Acid-catalyzed
Alkylthiolate (e.g., Dodecanethiol/NaOH)High-boiling solvent (e.g., NMP), elevated temperatureNucleophilic (Sɴ2)
Iodocyclohexane/DMFRefluxIn situ generation of HI

Upon successful demethylation to form (3-bromo-2-fluoro-6-hydroxyphenyl)trimethylsilane, the resulting phenolic hydroxyl group serves as a versatile point for further derivatization. It can be alkylated to form new ethers, acylated to produce esters, or converted into a triflate (-OTf), a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This two-step sequence of demethylation followed by functionalization allows for the strategic introduction of a wide array of substituents at the C6 position.

The methoxy group exerts a powerful influence on the regioselectivity of reactions on the aromatic ring, acting as a directing group in two major classes of reactions: electrophilic aromatic substitution and directed ortho-metalation.

In classical electrophilic aromatic substitution, the methoxy group is a potent activating, ortho, para-director. wikipedia.orglibretexts.org This is due to its ability to donate electron density to the aromatic ring via a resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). wikipedia.orgminia.edu.eg This donation of electron density stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. youtube.com For this compound, the para position to the methoxy group is occupied by the bromine atom, and one ortho position is occupied by the fluorine atom, leaving the C5 position as the primary site for potential electrophilic attack directed by the methoxy group.

More significantly in modern synthetic chemistry is the role of the methoxy group as a Directed Metalation Group (DMG) in ortho-lithiation reactions. wikipedia.orgcardiff.ac.uk This process allows for the regioselective deprotonation of an aromatic C-H bond positioned ortho to the DMG. wikipedia.orgunblog.fr The heteroatom of the DMG (oxygen, in this case) coordinates to the lithium atom of an organolithium reagent (e.g., n-butyllithium), delivering the base to the adjacent proton. wikipedia.orgresearchgate.net This pre-coordination complex leads to a kinetically favored deprotonation at the ortho position, forming a stable aryllithium intermediate. ias.ac.incore.ac.uk In the case of this compound, the methoxy group would direct lithiation exclusively to the C5 position, providing a nucleophilic site for the introduction of a wide variety of electrophiles. This method offers a highly regioselective alternative to electrophilic aromatic substitution. wikipedia.org

Multifunctional Reactivity and Chemoselectivity

The presence of four distinct functional groups—bromo, fluoro, methoxy, and trimethylsilyl—on the same aromatic ring makes this compound a substrate where chemoselectivity is a paramount consideration. The ability to transform one functional group while leaving the others intact is crucial for its synthetic utility.

The differential reactivity of the functional groups allows for a range of selective transformations, particularly in metal-catalyzed cross-coupling reactions.

C-Br Bond Functionalization: The carbon-bromine bond is a primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. Aryl bromides are generally more reactive than aryl chlorides and often show different reactivity compared to organotriflates or organosilicon compounds under specific catalytic conditions. researchgate.netresearchgate.net This allows for the selective coupling of an aryl or vinyl group at the C3 position while the other functionalities remain untouched.

C-Si Bond Functionalization: The trimethylsilyl group is a versatile precursor for Hiyama cross-coupling reactions. This reaction typically requires activation of the C-Si bond, often by converting the trimethylsilane (B1584522) into a more reactive organosilanol or by using a fluoride source (e.g., TBAF) to generate a hypervalent silicate species. researchgate.net The conditions for Hiyama coupling are often orthogonal to those used for Suzuki coupling of the aryl bromide, enabling sequential functionalization. It is possible to first perform a Suzuki coupling at the C-Br bond, then convert the -SiMe₃ group to a silanol (B1196071) (-SiMe₂OH) and perform a second, distinct coupling reaction at the C1 position. acs.org

C-F Bond Reactivity: The carbon-fluorine bond is the strongest carbon-halogen bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions, making it a stable substituent throughout many synthetic sequences. Its high electronegativity does, however, influence the electronic properties of the ring.

Table 2: Chemoselective Reactions of Functional Groups
Functional GroupPositionReaction TypeComment
-BrC3Suzuki, Stille, Heck, Sonogashira CouplingStandard cross-coupling site. Generally more reactive than the C-Si bond under non-activating conditions.
-Si(CH₃)₃C1Hiyama Coupling, Protodesilylation, Ipso-HalogenationRequires activation (e.g., fluoride or conversion to silanol) for cross-coupling. Can be replaced with H or a halogen.
-OCH₃C6Demethylation, Directed ortho-MetalationCleavage provides a phenol. Directs lithiation to C5.
-FC2Generally UnreactiveStrong C-F bond makes it inert in many transformations, acting as a stable electronic modifier.

The multifunctional nature of this compound provides the potential for designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.orgnih.gov

For instance, a directed ortho-lithiation at the C5 position could be the initiating step. The resulting aryllithium species could then react with an electrophile that contains a second reactive site. This could trigger an intramolecular reaction, such as a cyclization involving another part of the molecule.

A hypothetical tandem reaction could involve the selective cross-coupling at the C-Br position, followed by an in-situ activation of the trimethylsilyl group and a second coupling event. More complex sequences, known as tandem arylation/isomerization reactions, have been demonstrated with other organosilanes and could potentially be adapted. nih.gov While specific cascade reactions involving this exact substrate are not widely reported, its architecture is well-suited for the development of such efficient synthetic strategies, enabling the rapid construction of complex polysubstituted aromatic structures. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public literature. However, the mechanistic pathways of its key transformations can be understood from studies on analogous, simpler systems.

The mechanism of directed ortho-lithiation has been the subject of both experimental and computational studies. researchgate.netacs.org These investigations have shown that the formation of the aryllithium intermediate is typically under kinetic control rather than thermodynamic control. ias.ac.incore.ac.uk The regioselectivity arises from a kinetically favorable transition state stabilized by the coordination between the lithium reagent and the directing group. researchgate.net Steric factors also play a crucial role; bulky substituents near the directing group can hinder the approach of the organolithium reagent and influence the rate and outcome of the reaction. ias.ac.in The irreversibility of the deprotonation step under typical reaction conditions means that the observed product distribution reflects the relative rates of proton removal from the available sites. core.ac.uk

For demethylation of aryl methyl ethers, kinetic studies on related compounds have elucidated the Sɴ2 nature of the reaction. researchgate.net The rate is dependent on the concentration of both the ether and the nucleophilic cleaving agent. The choice of solvent and temperature significantly impacts the reaction kinetics, with polar aprotic solvents often accelerating the rate of these nucleophilic substitution reactions.

In chemoselective cross-coupling reactions, the relative rates of the competing reaction pathways determine the product distribution. The oxidative addition of the palladium(0) catalyst to the C-Br bond is typically much faster than its addition to a C-F bond, and also faster than its interaction with an unactivated C-Si bond. This large difference in kinetic barriers is the basis for the high chemoselectivity observed in the functionalization of the bromine atom.

Reaction Rate Measurements and Activation Parameters

There is currently no publicly available scientific literature reporting on the reaction rate measurements or the determination of activation parameters for reactions involving this compound. Consequently, data tables for reaction kinetics, rate constants, and activation energies for this specific compound cannot be provided.

Equilibrium Studies and Product Distribution Analysis

Similarly, there is a lack of published research on equilibrium studies and product distribution analysis for reactions in which this compound is a reactant. This absence of information means that data regarding equilibrium constants, thermodynamic parameters, and the distribution of products under various reaction conditions are not available.

Applications in Advanced Organic Synthesis

Building Block for Heterocycle Synthesis

The unique substitution pattern of (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane offers multiple reactive sites that can be selectively addressed to construct a variety of heterocyclic scaffolds. While direct applications of this specific compound in the following syntheses are not extensively documented, its structural motifs are found in precursors for well-established cyclization strategies.

Precursor for Indanone Derivatives

Indanone derivatives are important structural motifs in medicinal chemistry and materials science. The synthesis of 1-indanones can be achieved through various methods, including the cyclization of 3-arylpropionic acids and intramolecular Friedel-Crafts reactions. Methodologies have shown that precursors bearing halogen, methoxy (B1213986), and even trimethylsilyl (B98337) functionalities are compatible with annulation reactions to form fused-ring systems like indanones. For instance, the cyclization of a 3-(2-bromophenyl)propionic acid derivative can yield a 1-indanone (B140024), highlighting the utility of an aryl bromide as a handle for cyclization. Given its structure, this compound could potentially be elaborated into a suitable precursor for such intramolecular cyclizations to yield highly substituted and functionalized indanone cores.

Synthesis of Quinoline (B57606) and Pyridazine Scaffolds

Quinolines and pyridazines represent core structures in numerous pharmaceuticals. The synthesis of quinolines often involves the condensation of anilines and α,β-unsaturated carbonyl compounds or related strategies. A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been reported starting from p-anisidine, demonstrating a pathway to this specific substitution pattern on the quinoline ring.

For pyridazines, an important class of nitrogen-containing heterocycles, various synthetic routes exist. One notable method involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. Although direct use of this compound in these specific routes has not been detailed, its functional groups are amenable to transformations that could generate intermediates for such heterocyclic syntheses.

Construction of Fused Polycyclic Aromatic Systems

Fused polycyclic aromatic systems are of great interest in materials science due to their electronic properties. Annulation reactions starting from smaller cyclic frameworks, such as 1-indanones, provide a powerful method for building these larger, complex structures. Research has demonstrated that 1-indanone derivatives can undergo reactions to form indeno-fused carbocycles and other polyheterocyclic compounds. As a potential precursor to a substituted indanone, this compound could serve as a starting point for the synthesis of novel fused aromatic systems.

Role in the Synthesis of Functional Molecules

The compound's true synthetic power is most evident in its role as a precursor to highly reactive intermediates and as a partner in cross-coupling reactions, enabling the construction of complex biaryls, substituted arenes, and potentially, analogs of natural products.

Precursor for Biaryl and Substituted Arene Synthesis

The synthesis of biaryl and substituted arene frameworks is fundamental to drug discovery and materials science. This compound is well-suited for these transformations through two primary pathways: palladium-catalyzed cross-coupling reactions and the generation of aryne intermediates.

The presence of a bromine atom allows the compound to participate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl halides and organoboron compounds to produce biaryls. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the fluoro, methoxy, and trimethylsilyl groups present on the molecule.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

Reactant A Reactant B Catalyst System Product Type
This compound Arylboronic acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) Substituted biaryl
This compound Alkylboronic ester Pd catalyst (e.g., CataXCium A Pd G3), Base Substituted arene
This compound Vinylboronic acid Pd catalyst, Base Styrenyl derivative

Furthermore, the ortho-trimethylsilylaryl halide structure enables its use as an aryne precursor. Upon treatment with a fluoride (B91410) source (e.g., CsF) or under basic conditions, elimination of the trimethylsilyl and bromo groups can generate a highly reactive 3-fluoro-6-methoxybenzyne intermediate. This aryne can then be trapped in situ by various nucleophiles or dienes to afford complex, multi-substituted arenes in a single step. The regioselectivity of nucleophilic attack on such a substituted aryne is influenced by the electronic and steric effects of the fluorine and methoxy substituents, offering a pathway to specific substitution patterns that might be difficult to achieve otherwise.

Table 2: Aryne Generation and Trapping

Precursor Conditions Intermediate Trapping Agent Product Class
This compound CsF, 18-crown-6 3-Fluoro-6-methoxybenzyne Furan (B31954) Diels-Alder Adduct
This compound Strong base (e.g., LDA) 3-Fluoro-6-methoxybenzyne Amines, Thiols Substituted Anilines/Thiophenols
This compound CsF, PhCN 3-Fluoro-6-methoxybenzyne Aryl azides Benzotriazoles

Intermediate for Complex Natural Product Analogs

The construction of complex natural products and their analogs often requires sophisticated building blocks that allow for precise control over substitution and stereochemistry. Aryne intermediates, derivable from precursors like this compound, have been employed in the total synthesis of bioactive natural products. The ability to rapidly construct substituted aromatic rings through aryne cycloaddition or nucleophilic addition reactions is a powerful tool in assembling complex molecular targets. While the direct application of this specific silane (B1218182) in a completed natural product synthesis is not yet reported, its potential as a precursor to a uniquely substituted aryne makes it an attractive starting material for the synthesis of novel analogs of existing natural products.

Development of Novel Synthetic Reagents and Catalysts

The strategic positioning of four distinct functional groups—bromo, fluoro, methoxy, and trimethylsilyl—on a phenyl ring makes this compound a highly versatile precursor for the development of novel synthetic reagents and catalysts. The inherent reactivity of the bromo and trimethylsilyl moieties, modulated by the electronic effects of the fluoro and methoxy groups, provides multiple avenues for transformation into sophisticated molecular architectures, such as bulky phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) precursors. While direct literature on the catalytic applications of this specific compound is not available, its potential can be extrapolated from well-established synthetic methodologies.

Potential as a Precursor to Bulky, Electron-Rich Phosphine Ligands:

The development of bulky and electron-rich phosphine ligands is crucial for advancing transition-metal catalysis, particularly in cross-coupling reactions. The structure of this compound offers a unique scaffold for the synthesis of such ligands. The presence of the bromo group allows for the introduction of a phosphine moiety, while the ortho-fluoro and -methoxy groups, along with the trimethylsilyl group, contribute to the steric and electronic properties of the resulting ligand.

A plausible synthetic route to a novel phosphine ligand from this compound would involve a lithium-halogen exchange reaction, followed by quenching with a suitable chlorophosphine. The trimethylsilyl group can be retained to enhance steric bulk or can be converted to other functionalities to further tune the ligand's properties.

Table 1: Proposed Synthesis of a Novel Phosphine Ligand

StepReactionReagents and ConditionsIntermediate/Product
1Lithium-Halogen Exchangen-BuLi or t-BuLi, THF, -78 °C2-fluoro-6-methoxy-3-(trimethylsilyl)phenyllithium
2PhosphinationClP(R)₂, THF, -78 °C to rt(2-fluoro-6-methoxy-3-(trimethylsilyl)phenyl)phosphine

The resulting phosphine ligand would possess a unique combination of features:

Steric Bulk: The ortho-methoxy and ortho-trimethylsilyl groups would create a sterically hindered environment around the phosphorus atom. This bulk can promote the reductive elimination step in catalytic cycles and stabilize monoligated palladium species, which are often highly active.

Electron-Richness: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. Electron-rich phosphines are known to enhance the oxidative addition of challenging substrates, such as aryl chlorides, in cross-coupling reactions. acs.orgnih.govacs.org

Tunability: The trimethylsilyl group can be further functionalized. For example, protodesilylation can introduce a hydrogen atom, or it can be replaced by other groups through electrophilic substitution, allowing for the fine-tuning of the ligand's steric and electronic profile.

Potential as a Precursor to N-Heterocyclic Carbene (NHC) Precursors:

N-Heterocyclic carbenes have emerged as a powerful class of ligands for transition-metal catalysis and as organocatalysts in their own right. The synthesis of unsymmetrical NHCs allows for precise control over the steric and electronic environment of the resulting metal complex. nih.govbeilstein-journals.orgnih.gov this compound can serve as a starting material for the synthesis of precursors to novel, highly substituted NHCs.

A potential synthetic pathway would involve the conversion of the bromo functionality to an amino group, followed by elaboration into an imidazolium (B1220033) salt, the direct precursor to the NHC.

Table 2: Proposed Synthesis of a Novel NHC Precursor

StepReactionReagents and ConditionsIntermediate/Product
1AminationNaN₃, CuI, L-proline, DMSO, heat; then H₂/Pd-C3-amino-2-fluoro-6-methoxyphenyl)trimethylsilane
2Imine FormationR'-NH₂, Glyoxal, acid catalystDiimine intermediate
3CyclizationCH₂O, acidImidazolium salt (NHC precursor)

The resulting NHC would feature:

A Highly Substituted Aryl Wingtip: The 2-fluoro-6-methoxy-3-(trimethylsilyl)phenyl group would provide significant steric bulk, influencing the coordination geometry around the metal center.

Modulated Electronic Properties: The fluoro and methoxy groups would electronically influence the aryl ring and, consequently, the donor strength of the NHC ligand.

Potential for Chirality: If a chiral amine is used in the second step, a chiral NHC could be synthesized, opening avenues for asymmetric catalysis. nih.gov

Computational and Theoretical Studies

Electronic Structure Analysis and Reactivity Prediction

The arrangement of substituents—bromo, fluoro, methoxy (B1213986), and trimethylsilyl (B98337) groups—on the phenyl ring dictates the electronic landscape of (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane, which in turn governs its reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. In substituted aromatic systems, DFT calculations can elucidate the impact of various functional groups on the electron density distribution and molecular orbitals. For this compound, the interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms, the electron-donating mesomeric effect of the methoxy group, and the electronic influence of the trimethylsilyl group would be of primary interest.

Studies on substituted tetrafluorophenyl silane (B1218182) derivatives have shown that electron-donating groups (like -OCH₃) and electron-withdrawing groups (like halogens) significantly influence interaction energies in complexes. nih.govresearchgate.net The electrostatic potential over the silicon atom is modulated by these substituents, which affects its ability to engage in non-covalent interactions. nih.govresearchgate.net For the title compound, the methoxy group is expected to increase electron density in the ring through resonance, while the electronegative fluorine and bromine atoms will withdraw electron density inductively. The trimethylsilyl group can act as a weak electron-donating group or engage in σ-π conjugation. DFT calculations would quantify these competing effects.

Illustrative Data Table on Substituent Effects on Aromatic Systems This table is based on general principles and not on specific calculations for the title compound.

SubstituentInductive EffectMesomeric (Resonance) EffectOverall Electronic Effect
-BrElectron-withdrawingWeakly electron-donatingDeactivating, ortho-para directing
-FStrongly electron-withdrawingWeakly electron-donatingDeactivating, ortho-para directing
-OCH₃Electron-withdrawingStrongly electron-donatingActivating, ortho-para directing
-Si(CH₃)₃Weakly electron-donatingσ-π conjugationWeakly activating, ortho-para directing

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and helps in predicting sites of reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

In a molecule like this compound, the HOMO is likely to be localized on the phenyl ring, with significant contributions from the methoxy group's oxygen atom, making the ring susceptible to electrophilic attack. The LUMO, conversely, may have contributions from the C-Br and C-F antibonding orbitals, suggesting these as potential sites for nucleophilic attack or reductive processes. The precise energies and distributions would be determined by the cumulative effects of all substituents.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out reaction pathways and understanding the energetic profiles of chemical transformations.

Transition state (TS) theory, combined with computational methods, allows for the identification and characterization of the high-energy transition state structures that connect reactants to products. For reactions involving this compound, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, TS analysis can provide insights into the reaction mechanism and rate-determining steps.

For instance, in a hypothetical electrophilic substitution reaction, computational modeling could determine whether the electrophile adds preferentially to a position ortho or para to the activating methoxy group, taking into account the steric hindrance from the adjacent trimethylsilyl and fluoro groups. The calculated activation energies for different pathways would reveal the most favorable route. Studies on related systems have demonstrated the utility of these methods in understanding reaction selectivity. pku.edu.cn

The three-dimensional structure and conformational preferences of this compound can be explored through computational conformational analysis. The rotation around the C-O bond of the methoxy group and the C-Si bond of the trimethylsilyl group will lead to different conformers with varying energies.

Studies on methoxy-substituted benzenes have shown that the orientation of the methoxy group relative to the ring can influence the molecule's properties. colostate.edu Similarly, the bulky trimethylsilyl group will have preferred orientations to minimize steric clashes with the adjacent fluoro and methoxy groups. Conformational analysis would also reveal any potential intramolecular interactions, such as weak hydrogen bonds or van der Waals interactions, that could stabilize certain conformations. The interplay of steric and electronic effects will determine the global minimum energy structure.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or computed properties with its biological activity or physical properties, respectively. While no specific QSAR/QSPR studies on this compound are available, the principles of these methods can be discussed in its context.

To develop a QSAR/QSPR model for a series of related compounds, a set of molecular descriptors would be calculated using computational methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. These descriptors would then be statistically correlated with an observed activity or property. For a series of substituted phenyltrimethylsilanes, a QSAR model could potentially predict their reactivity in a particular chemical transformation or their biological activity, aiding in the design of new compounds with desired characteristics. The development of such models relies on having experimental data for a training set of molecules. nih.govijpsr.com

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic compounds in solution. For a molecule with the complexity of (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane, a multi-nuclear approach is essential, leveraging the magnetic properties of ¹H, ¹³C, ¹⁹F, and ²⁹Si isotopes.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. In this compound, the aromatic region is of particular interest, where two aromatic protons are expected. Their chemical shifts and coupling patterns are influenced by the surrounding bromo, fluoro, methoxy (B1213986), and trimethylsilyl (B98337) substituents. The trimethylsilyl group itself will give rise to a characteristic sharp singlet, typically integrating to nine protons. The methoxy group will also produce a singlet, integrating to three protons.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to observe signals for the two aromatic carbons bearing a hydrogen atom, the four aromatic carbons bearing substituents, the methoxy carbon, and the carbons of the trimethylsilyl group. The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and resonance effects of the substituents.

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment. A single resonance is expected for the fluorine atom in this compound. The chemical shift and coupling to neighboring protons (if any) and carbon atoms can provide valuable structural information.

²⁹Si NMR, although less sensitive, is crucial for confirming the presence and environment of the silicon atom. A single resonance is anticipated for the trimethylsilyl group, and its chemical shift can be indicative of the electronic environment of the aromatic ring to which it is attached.

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H7.0 - 7.5Multiplet2HAr-H
¹H3.8 - 4.0Singlet3H-OCH₃
¹H0.2 - 0.4Singlet9H-Si(CH₃)₃
¹³C150 - 165Singlet1CC-O
¹³C155 - 170 (d, JC-F)Doublet1CC-F
¹³C110 - 135Multiplet3CAr-C
¹³C95 - 110Singlet1CC-Br
¹³C55 - 65Singlet1C-OCH₃
¹³C-2 - 2Singlet3C-Si(CH₃)₃
¹⁹F-110 to -130Multiplet1FAr-F
²⁹Si-5 to 5Singlet1Si-Si(CH₃)₃

To fully resolve the complex structural details of this compound, advanced NMR pulse sequences are employed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to assign the signals of the aromatic protons.

Heteronuclear correlation experiments are also vital. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of the protonated aromatic carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in confirming the substitution pattern on the aromatic ring by correlating, for example, the methoxy protons to the oxygen-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can help to confirm the relative positions of the substituents on the aromatic ring.

NMR spectroscopy is a cornerstone for determining the regioselectivity of the synthesis of polysubstituted aromatic compounds. For this compound, the specific arrangement of the four different substituents on the benzene (B151609) ring is confirmed by the observed coupling patterns in the ¹H NMR spectrum and the long-range correlations in the HMBC spectrum. The magnitude of the proton-proton coupling constants (J-values) in the aromatic region can provide information about the relative positions of the protons.

While this particular molecule does not possess any stereocenters, in related research involving organosilicon compounds with chiral centers, NMR techniques are indispensable for determining stereochemistry. The use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that are distinguishable by NMR, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high precision, confirming the presence of bromine, fluorine, oxygen, silicon, carbon, and hydrogen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly observable in the mass spectrum, providing a definitive marker for its presence.

IonCalculated m/z
[M]⁺ (C₁₀H₁₄⁷⁹BrFOSi)⁺275.9954
[M]⁺ (C₁₀H₁₄⁸¹BrFOSi)⁺277.9934

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and confirming its identity. The compound would elute from the GC column at a characteristic retention time, and the mass spectrometer would provide a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak and a series of fragment ions. The fragmentation pattern is predictable for trimethylsilylated aromatic compounds. Common fragmentation pathways include the loss of a methyl group from the trimethylsilyl moiety to give a stable [M-15]⁺ ion, which is often the base peak. Other fragments may arise from the cleavage of the Si-C(aryl) bond and further fragmentation of the aromatic ring.

Fragment Ionm/z (for ⁷⁹Br)Proposed Structure
[M]⁺276Molecular Ion
[M-CH₃]⁺261Loss of a methyl radical
[Si(CH₃)₃]⁺73Trimethylsilyl cation
[M-Si(CH₃)₃]⁺203Loss of the trimethylsilyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and the methyl groups of the methoxy and trimethylsilyl moieties. The C-O stretching of the methoxy group and the Si-C stretching of the trimethylsilyl group would also give rise to distinct absorptions. The substitution pattern on the aromatic ring can sometimes be inferred from the pattern of out-of-plane C-H bending vibrations in the fingerprint region.

Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-F stretching vibrations, while potentially weak in the IR, may be more readily observed in the Raman spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C Aromatic Stretch1450 - 1600IR, Raman
C-O Stretch (Aryl Ether)1200 - 1275IR
Si-C Stretch750 - 860IR
C-F Stretch1000 - 1400IR
C-Br Stretch500 - 600IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides unambiguous proof of a compound's chemical constitution and conformation in the solid state. Although specific crystallographic data for this compound are not widely published in publicly accessible databases, the application of this technique would yield invaluable structural information.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined. For this compound, a successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Expected Insights from X-ray Crystallography:

Confirmation of Connectivity: Unequivocal verification of the atomic connections, confirming the substitution pattern on the phenyl ring.

Molecular Conformation: Determination of the spatial orientation of the trimethylsilyl, methoxy, bromo, and fluoro substituents relative to the aromatic ring.

Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, revealing non-covalent interactions such as halogen bonding, π-π stacking, or dipole-dipole interactions that influence the solid-state properties.

A hypothetical table of crystallographic data that would be generated from such an analysis is presented below to illustrate the nature of the expected results.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.3
c (Å) 15.1
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1583.5
Z 4
Calculated density (g/cm³) 1.45

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the trimethylsilyl group, this compound is expected to have sufficient volatility for GC analysis. In GC, the compound is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

The development of a robust chromatographic method is a systematic process that involves optimizing various parameters to achieve the desired separation.

Analytical Method Development: The primary goal of analytical chromatography is to identify and quantify the components of a sample. For this compound, this would involve developing a method that can separate the target compound from any starting materials, byproducts, or degradation products.

Key considerations in analytical method development include:

Column Selection: For HPLC, a C18 or C8 column of standard analytical dimensions (e.g., 4.6 mm internal diameter, 150-250 mm length) would be a suitable starting point. For GC, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane-based) would be appropriate.

Mobile Phase/Carrier Gas: In HPLC, the composition of the mobile phase (e.g., the ratio of organic solvent to water) would be optimized to achieve a good retention time and peak shape. In GC, the flow rate of the carrier gas (e.g., helium or nitrogen) and the temperature program of the oven are critical parameters.

Detector Selection: A UV detector set to an appropriate wavelength would be a common choice for HPLC analysis of this aromatic compound. For GC, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would provide high sensitivity and, in the case of MS, structural information.

Preparative Method Development: Preparative chromatography aims to purify larger quantities of a compound. The principles are similar to analytical chromatography, but the scale is larger. This often involves using larger columns and higher flow rates. The goal is to maximize throughput while maintaining sufficient resolution to isolate the product of interest at the desired purity level.

The table below outlines a hypothetical set of starting conditions for the analytical separation of this compound by HPLC and GC.

Table 2: Illustrative Starting Parameters for Chromatographic Method Development

Parameter HPLC GC
Column C18, 4.6 x 250 mm, 5 µm particle size DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30) Helium, 1 mL/min
Flow Rate 1.0 mL/min -
Temperature Ambient Inlet: 250°C, Oven: 100°C to 280°C at 10°C/min
Detector UV at 254 nm FID at 280°C

| Injection Volume | 10 µL | 1 µL (split injection) |

These parameters would serve as a starting point, and further optimization would be necessary to achieve the desired performance for the specific application, whether it be routine purity analysis or the isolation of high-purity material for further research.

Q & A

Basic: What synthetic methodologies are established for preparing (3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane?

Answer:
The synthesis typically involves bromination of a precursor aryltrimethylsilane. A common approach uses N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in THF under reflux, followed by purification via column chromatography . Alternative routes may employ directed ortho-metalation strategies to introduce substituents regioselectively. Key considerations include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
  • Purification : Removal of byproducts (e.g., triethylammonium chloride) by filtration and solvent evaporation .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and silane group integration .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and isotopic pattern matching (Br/F presence) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve steric/electronic effects of the trimethylsilane group .

Advanced: How do steric and electronic effects of the trimethylsilane group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The trimethylsilane group:

  • Steric Hindrance : Shields the aryl ring, directing coupling reactions to the para position relative to the bromine .
  • Electronic Effects : Electron-donating silane groups stabilize intermediates in palladium-catalyzed couplings, enhancing reaction yields .
    Methodological Insight : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) to mitigate dehalogenation side reactions .

Advanced: How can researchers resolve contradictions in reported reaction yields under varying conditions?

Answer:

  • Design of Experiments (DOE) : Systematically vary temperature, solvent polarity (e.g., THF vs. DMF), and catalyst-to-substrate ratios .
  • Kinetic Profiling : Use in-situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
  • Computational Modeling : Density Functional Theory (DFT) to predict activation barriers for competing pathways .

Advanced: What computational approaches model the electronic structure and reactivity of this compound?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., in polar aprotic solvents) .
    Case Study : Comparative studies with analogs (e.g., chloro vs. bromo derivatives) reveal halogen-dependent charge distributions .

Stability & Storage: What protocols ensure compound integrity during long-term storage?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
  • Storage Conditions : Store at 4–8°C in amber vials under inert gas (Ar/N2_2) to prevent hydrolysis of the silane group .

Mechanistic: What is the role of radical initiators in bromination reactions involving this compound?

Answer:

  • Radical Initiation : AIBN generates bromine radicals via homolytic cleavage, enabling selective C–H bromination at the meta position .
  • Side Reactions : Competing electrophilic bromination can occur in protic solvents; control via solvent choice (e.g., CCl4_4) .

Biological Applications: How can researchers evaluate the bioactivity of this compound?

Answer:

  • Bioconjugation : React the bromine moiety with thiols/amines in peptides for targeted drug delivery .
  • In Vitro Assays : Screen for antimicrobial activity using microbroth dilution (MIC values) or cytotoxicity via MTT assays .

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